コハク酸ジメチル

概要

説明

It is a colorless to pale yellow liquid at room temperature and has a molecular weight of 146.14 g/mol . This compound is slightly soluble in water and soluble in ethanol . Dimethyl succinate is used in various applications, including the synthesis of light stabilizers, high-grade coatings, fungicides, and pharmaceutical intermediates .

作用機序

Target of Action

Dimethyl succinate, a derivative of succinic acid, primarily targets Succinate Dehydrogenase (SDH) , a key enzyme in the tricarboxylic acid (TCA) cycle . SDH plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons from succinate to ubiquinone in the mitochondrial electron transport chain .

Mode of Action

Dimethyl succinate is thought to interact with its target, SDH, by competitive inhibition . This interaction results in the suppression of both NF-κB and ERK1/2-MSK1 signaling pathways, leading to the inhibition of maturation of dendritic cells by reducing the production of inflammatory cytokines (IL-12 and IL-6), and the expression of MHC class II and co-stimulatory molecules CD80 and CD86 .

Biochemical Pathways

The primary biochemical pathway affected by dimethyl succinate is the TCA cycle . By inhibiting SDH, dimethyl succinate disrupts the normal flow of the TCA cycle, affecting energy production and other downstream metabolic processes. This disruption can lead to changes in the metabolic status of cells, influencing their function and response to various stimuli .

Result of Action

The molecular and cellular effects of dimethyl succinate’s action primarily involve changes in cellular metabolism and immune response. By inhibiting SDH, dimethyl succinate can alter the metabolic status of cells, potentially leading to changes in cell growth and function . In terms of immune response, dimethyl succinate can modulate the activity of dendritic cells, potentially influencing the body’s immune response to various stimuli .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dimethyl succinate. For instance, the fermentation process for succinic acid production, which results in disodium succinate, is known to be environmentally friendly due to its low energy consumption . By directly esterifying disodium succinate using CO2 and CH3OH, the use of inorganic acids can be avoided

科学的研究の応用

Dimethyl succinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: Dimethyl succinate is used in studies related to metabolic pathways and enzyme reactions.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.

Industry: It is used in the production of high-grade coatings, light stabilizers, and fungicides.

生化学分析

Biochemical Properties

Dimethyl succinate participates in biochemical reactions primarily through its role as an ester of succinic acid . As an ester, it can be hydrolyzed by esterases, a class of enzymes, to produce succinic acid and methanol . The nature of these interactions involves the breaking of the ester bond, a process that is catalyzed by the esterase enzyme .

Cellular Effects

The effects of Dimethyl succinate on cells and cellular processes are largely derived from its hydrolysis product, succinic acid. Succinic acid is a key intermediate in the citric acid cycle, a fundamental metabolic pathway in cells . Therefore, Dimethyl succinate can influence cellular metabolism by contributing to the pool of succinic acid .

Molecular Mechanism

At the molecular level, Dimethyl succinate exerts its effects through its interactions with enzymes such as esterases . These enzymes catalyze the hydrolysis of Dimethyl succinate, leading to the production of succinic acid and methanol . Succinic acid can then participate in various biochemical reactions, influencing processes such as energy production and cellular respiration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl succinate can change over time due to factors such as its stability and degradation . For example, under certain conditions, Dimethyl succinate can be hydrolyzed to produce succinic acid . This process can influence the long-term effects of Dimethyl succinate on cellular function .

Dosage Effects in Animal Models

The effects of Dimethyl succinate in animal models can vary with dosage .

Metabolic Pathways

Dimethyl succinate is involved in metabolic pathways through its hydrolysis product, succinic acid . Succinic acid is a key intermediate in the citric acid cycle, one of the central pathways of cellular metabolism . It interacts with various enzymes in this pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

As a small, lipophilic molecule, it is likely to diffuse across cell membranes .

Subcellular Localization

Given its role as a precursor to succinic acid, it is likely to be found in the mitochondria, where the citric acid cycle takes place .

準備方法

Dimethyl succinate is typically synthesized through the esterification of succinic acid with methanol. This reaction is often catalyzed by strong acids such as sulfuric acid . The process involves heating succinic acid and methanol in the presence of the acid catalyst, followed by distillation to separate the dimethyl succinate from the reaction mixture . Industrial production methods may involve reactive distillation and the use of a fixed bed reactor combined with distillation to optimize the process .

化学反応の分析

Dimethyl succinate undergoes various chemical reactions, including:

Esterification: The primary reaction used in its synthesis, where succinic acid reacts with methanol.

Hydrogenation: Dimethyl succinate can be hydrogenated to produce γ-butyrolactone using a copper-based catalyst.

Transesterification: It can react with ethylene glycol to form polyesters.

Reduction: Dimethyl succinate can be reduced to produce 1,4-butanediol.

Common reagents used in these reactions include methanol, hydrogen, and ethylene glycol, with catalysts such as sulfuric acid and copper-based catalysts . The major products formed from these reactions include γ-butyrolactone, polyesters, and 1,4-butanediol .

類似化合物との比較

Dimethyl succinate can be compared with other similar compounds such as:

Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.

Dimethyl adipate: Used as a plasticizer and solvent.

Dimethyl maleate: Used in the production of polymers and resins.

Dimethyl succinate is unique due to its versatility in various chemical reactions and its applications in multiple fields, including chemistry, biology, medicine, and industry .

生物活性

Dimethyl succinate (DMS), a diester of succinic acid, is a compound with diverse biological activities and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and implications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

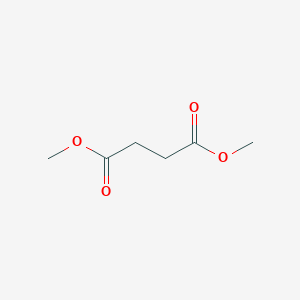

Dimethyl succinate (C₆H₁₀O₄) is characterized by its two ester functional groups derived from succinic acid. Its structure allows for solubility in organic solvents and limited miscibility in water, influencing its biological interactions.

Biological Activity Overview

1. Metabolic Role:

DMS is involved in the tricarboxylic acid (TCA) cycle as a substrate for succinate dehydrogenase (SDH), a critical enzyme in cellular respiration. The modulation of SDH activity by metabolites like DMS can significantly impact energy production and metabolic pathways.

2. Immune Modulation:

Recent studies have highlighted the role of succinate and its derivatives, including DMS, in immune responses. Succinate accumulation has been linked to inflammation and immune cell activation, particularly in hypoxic conditions. DMS may influence cytokine production through SDH inhibition, thereby altering immune cell behavior.

DMS's biological activities are primarily mediated through its interaction with metabolic pathways:

- Inhibition of Succinate Dehydrogenase: DMS can inhibit SDH, leading to altered succinate levels which influence reactive oxygen species (ROS) production and cellular signaling pathways related to inflammation and apoptosis .

- Cytokine Production: Studies indicate that DMS can enhance the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated immune cells, suggesting a potential role in modulating inflammatory responses .

Case Studies

Case Study 1: Ischemia-Reperfusion Injury

A study investigated the effects of dimethyl malonate (DMM), a structural analog of DMS, on succinate accumulation during hemorrhagic shock in swine models. The results indicated that DMM reduced plasma succinate levels, contributing to improved physiological recovery post-resuscitation . This suggests that similar mechanisms may be applicable to DMS.

Case Study 2: Cancer Immunotherapy

Research has shown that succinate can stabilize hypoxia-inducible factor-1α (HIF-1α) in tumors, enhancing tumor growth and metastasis. Targeting SDH with compounds like DMS could potentially inhibit these processes, offering a novel approach to cancer treatment .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Inhibition of SDH | Alters energy metabolism; reduces ROS | Potential therapeutic target for ischemia-reperfusion injury |

| Cytokine modulation | Enhances IL-1β and TNF-α production | Implications for inflammatory diseases |

| Immune cell activation | Affects dendritic cell function | Potential applications in cancer immunotherapy |

Research Findings

- Metabolic Implications: The inhibition of SDH by DMS leads to decreased ATP production but may also reduce oxidative stress under certain conditions .

- Inflammatory Response: Elevated levels of succinate have been linked to chronic inflammation; thus, DMS could play a role in managing inflammatory diseases by modulating immune responses .

- Toxicological Studies: Subchronic inhalation studies indicate that while DMS exhibits low toxicity, it can cause mild degeneration of olfactory epithelium at high concentrations .

特性

IUPAC Name |

dimethyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXOBHXGJLMRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025152 | |

| Record name | Dimethyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl succinate is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid that solidifies at room temperature (19.5 deg C); [HSDB], colourless to pale yellow liquid, solidifying in the cold with pleasant ethereal-winey, slightly fruity odour, Colorless liquid. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedioic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

385.5 °F at 760 mmHg (NTP, 1992), 195.3 °C @ 760 MM HG, 195.00 to 197.00 °C. @ 760.00 mm Hg, 385.5 °F | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

185 °F (NTP, 1992), 85.0 °F, 185 °F | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN 120 PARTS WATER, 35 PARTS ALC, Slightly soluble in water, soluble in acetone, ethanol, very soluble in ethyl ether, 25000 mg/L @ 20 °C (exp), slightly soluble to soluble in water; slightly soluble in alcohol; miscible in oils, 1 mL in 1 mL 95% alcohol (in ethanol) | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.117 (USCG, 1999) - Denser than water; will sink, 1.1202 @ 18 °C/4 °C, 1.114-1.118, 1.117 | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.3 mmHg at 68 °F (NTP, 1992), 0.3 [mmHg], 0.3 mmHg at 68 °F | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

Dibasic esters are a solvent mixture of dimethyl adipate; dimethyl glutarate, and dimethyl succinate used in the paint and coating industry. Subchronic inhalation toxicity studies have demonstrated that dibasic ester induce a mild degeneration of the olfactory, but not the respiratory, epithelium of the rat nasal cavity. Carboxylesterase-mediated hydrolysis of the individual dibasic esters is more efficient in olfactory than in respiratory mucosal homogenates. In the present study, an in vitro system of cultured rat nasal explants was utilized to determine if dibasic ester toxicity is dependent on a metabolic activation by nonspecific carboxylesterase. Explants from both the olfactory and the respiratory regions of the female rat nasal cavity were incubated for 2 hr in Williams' medium E containing 10-100 mM dimethyl adipate, dimethyl glutarate, or dimethyl succinate, dibasic ester caused a dose-related increase in nasal explant acid phosphatase release, a biochemical index of cytotoxicity. HPLC analysis demonstrated parallel increases in the carboxylesterase-mediated formation of monomethyl ester metabolites. Diacid metabolite production in the nasal explant system was not entirely concentration-dependent. Metabolite concentrations and acid phosphatase release were generally greater in olfactory than respiratory tissues. dibasic ester-induced cytotoxicity and acid metabolite production were markedly attenuated in nasal tissue excised from rats which were pretreated with bis(p-nitrophenyl)phosphate, a carboxylesterase inhibitor. This study presents a viable in vitro method for assessing organic ester cytotoxicity in the rat nasal cavity. It was shown that dibasic ester are weak nasal toxicants under the conditions of this system. It was further demonstrated that dibasic ester toxicity is dependent on a carboxylesterase-mediated activation. A similar mechanism was proposed for the nasal toxicity induced by other organic esters following inhalation exposure., Inhalation exposure of rats to dibasic esters revealed lesions of the nasal olfactory epithelium similar to those observed with other ester solvents. Female rats are more sensitive to these effects than are male rats. It has been proposed that carboxylesterase conversion of inhaled esters within nasal tissues to organic acids may be a critical biochemical step in converting these chemicals to toxic substances. These experiments measured the kinetic parameters Vmax, Km, Ksi, and V/K for the hydrolysis of the dibasic esters in the target nasal tissue, olfactory mucosa, and nontarget tissue, respiratory mucosa. It was determined that under the conditions of these experiments, diacid metabolites are not formed. Esterase activity was inhibited by pretreatment with bis p-nitrophenyl phosphate. Vmax values for the three dibasic esters were 5- to 13-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K values were 4- to 11-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K was similar between male and female olfactory mucosa when dimethyl glutarate was used as the substrate. With dimethyl succinate or dimethyl adipate as the substrate, V/K for female olfactory tissue was 0.5- or 2-fold that of males, respectively. Differences in V/K were mainly due to decreases in KM associated with increasing carbon chain length. Substrate inhibition was observed at dibasic ester concentrations greater than approximately 25 mM, which are unlikely to be achieved in vivo. These results lend further support to the hypothesis that organic acid accumulation in the target tissue, olfactory mucosa, plays a significant role in the pathogenesis of dibasic ester-induced nasal lesions. The mechanism nay be applicable to a wide range of inhaled esters. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ @ ROOM TEMP; SOLIDIFIES WHEN COLD | |

CAS No. |

106-65-0 | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/914I2127JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

67.1 °F (NTP, 1992), 19.5 °C, 19 °C, 67.1 °F | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common methods for synthesizing dimethyl succinate?

A1: Dimethyl succinate can be synthesized through various routes, including:

- Esterification of succinic acid: This method involves reacting succinic acid with methanol in the presence of an acid catalyst. [, , , , ]

- Catalytic hydrogenation of maleic anhydride or dimethyl maleate: This process utilizes hydrogen gas and a catalyst, such as copper-based catalysts or ruthenium hydroxide, to convert maleic anhydride or dimethyl maleate into dimethyl succinate. [, , , , , ]

Q2: What role does catalysis play in the production of dimethyl succinate?

A2: Catalysis is crucial for efficient and selective dimethyl succinate synthesis. Various catalysts are employed, each influencing the reaction pathway and product yield.

- Ionic liquids: Ionic liquids, particularly those containing bisulfate anions (HSO4), have shown promising catalytic activity in dimethyl succinate synthesis, offering advantages like mild reaction conditions and recyclability. []

- Solid acid catalysts: Heat-resistant cation exchange resins can catalyze the esterification of succinic acid with methanol in continuous processes. []

- Gold-palladium nanoparticles: These nanoparticles, particularly when supported on magnesium hydroxide, exhibit synergistic effects in catalyzing the oxidative esterification of 1,4-butanediol to dimethyl succinate. []

Q3: Can dimethyl succinate be produced from renewable resources?

A3: Yes, researchers have successfully synthesized fully biomass-based dimethyl succinate. One approach involves using furfural, derived from inedible agricultural waste, as a starting material. Furfural is converted to fumaric acid, which is further hydrogenated to produce both 1,4-butanediol and succinic acid – the precursors for dimethyl succinate. []

Q4: Are there continuous flow systems for dimethyl succinate production?

A4: Yes, both chemical and chemoenzymatic continuous flow systems have been developed for dimethyl succinate production. [] One method uses a microwave-assisted system with sulfuric acid as a catalyst to facilitate the esterification of succinic acid. Another approach utilizes a continuous flow reactor with immobilized lipase Cal B to trans-esterify dimethyl succinate.

Q5: What is the molecular formula and weight of dimethyl succinate?

A5: Dimethyl succinate has the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol.

Q6: How can dimethyl succinate be characterized using spectroscopic techniques?

A6: Various spectroscopic methods are employed for characterizing dimethyl succinate:

- FT-IR Spectroscopy: Infrared spectroscopy helps identify functional groups and study the decomposition pathways of dimethyl succinate and related compounds. [, , ]

- NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed structural information, enabling analysis of the composition and properties of dimethyl succinate-based polymers and copolymers. [, , ]

- GC-MS: Gas chromatography coupled with mass spectrometry (GC-MS) allows for the identification and quantification of dimethyl succinate in complex mixtures, such as dimethylester nylon acids. []

Q7: What are the industrial applications of dimethyl succinate?

A7: Dimethyl succinate is a valuable building block for synthesizing various chemicals, including:

- Poly(butylene succinate) (PBS) and copolymers: This biodegradable polyester finds applications in packaging, fibers, and other materials. [, , ]

- γ-Butyrolactone: Dimethyl succinate can be catalytically hydrogenated to produce γ-butyrolactone, a versatile solvent and chemical intermediate. []

- Pharmaceutical intermediates: Dimethyl succinate serves as a precursor in synthesizing pharmaceuticals and prodrugs. [, , ]

Q8: How is dimethyl succinate used in the development of biodegradable polymers?

A8: Dimethyl succinate is a key monomer in the production of poly(butylene succinate) (PBS), a biodegradable polyester known for its favorable properties:

- Biodegradability: PBS readily degrades under composting conditions, offering a sustainable alternative to conventional plastics. [, ]

- Thermal Processability: PBS possesses suitable melting and crystallization temperatures, allowing for easy processing using conventional techniques. [, ]

- Mechanical Properties: PBS exhibits balanced mechanical properties, making it suitable for various applications. [, ]

Q9: Can dimethyl succinate be used in pharmaceutical applications?

A9: Yes, dimethyl succinate shows potential in pharmaceutical applications, primarily as a prodrug moiety:

- Taste Masking: Dimethyl succinate has been investigated for developing prodrugs of bitter-tasting drugs like guaifenesin. Esterification with dimethyl succinate can mask the unpleasant taste, potentially improving patient compliance. []

Q10: Does dimethyl succinate impact the environment?

A10: While dimethyl succinate itself has a limited environmental impact, its production and use can raise environmental concerns:

Q11: What are some promising areas for future research on dimethyl succinate?

A11: Future research on dimethyl succinate can explore various aspects, including:

- Developing more efficient and sustainable production methods: Exploring novel catalysts, alternative reaction pathways, and utilizing renewable feedstocks are crucial for environmentally friendly dimethyl succinate production. [, ]

- Expanding its applications in polymer science: Investigating new copolymerization strategies and developing high-performance materials from dimethyl succinate-based polymers are promising research avenues. [, , ]

- Further exploring its potential in pharmaceutical applications: Studying the use of dimethyl succinate as a prodrug moiety for a broader range of drugs and investigating its potential in drug delivery systems are areas of interest. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。